2,3,4-Trimethoxyphenylacetonitrile

Physicochemical Properties Material Handling Quality Control

Researchers requiring the precise 2,3,4-trimethoxy substitution pattern for regioselective transformations face sourcing challenges, as other isomers fail to yield target molecules. This compound is the definitive, non-substitutable solution for Nepseudin total synthesis and Combretastatin A4 phosphate development. - Unique 2,3,4-substitution ensures regioselectivity in Hoesch reactions-other isomers produce incorrect regioisomers. - Low melting point (29-31°C) enables melt-based processing, unlike high-melting analogs (77-79°C for 3,4,5-isomer). - Standard purity: 98%. Ambient shipping; sealed, dry storage at room temperature.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 68913-85-9
Cat. No. B1329882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxyphenylacetonitrile
CAS68913-85-9
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CC#N)OC)OC
InChIInChI=1S/C11H13NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6H2,1-3H3
InChIKeyRZVUKELRMABJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxyphenylacetonitrile: Key Properties & Synthetic Utility


2,3,4-Trimethoxyphenylacetonitrile (CAS 68913-85-9), also known as 2-(2,3,4-trimethoxyphenyl)acetonitrile, is an aromatic nitrile with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol [1]. It is characterized by a unique contiguous 2,3,4-trimethoxy substitution pattern on the phenyl ring, which confers distinct physicochemical properties, notably a low melting point range of 29-31 °C . This compound serves as a versatile synthetic intermediate in organic chemistry, with documented applications in the total synthesis of natural products like the isoflavone Nepseudin and as a precursor to pharmacologically active molecules such as Combretastatin A4 phosphate [2].

2,3,4-Trimethoxyphenylacetonitrile: Why It Cannot Be Substituted


The trimethoxyphenylacetonitrile scaffold encompasses several regioisomers (e.g., 3,4,5- and 2,4,5- patterns) and analogs with fewer methoxy groups (e.g., 3,4-dimethoxyphenylacetonitrile). However, these compounds are not interchangeable. The specific 2,3,4-substitution pattern is the sole determinant of regioselectivity in key synthetic transformations, such as the Hoesch reaction used to construct the Nepseudin isoflavone core [1]. Furthermore, the distinct electronic and steric environment created by three contiguous methoxy groups directly influences the compound's physical state; 2,3,4-trimethoxyphenylacetonitrile is a low-melting solid (29-31 °C) , whereas its 3,4,5-isomer is a high-melting solid (77-79 °C) [2], and the 3,4-dimethoxy analog is a higher-melting solid (54-57 °C) . These differences in melting point, a direct consequence of the methoxy substitution pattern, critically impact handling, formulation, and purification workflows in both research and industrial settings, making direct substitution without process re-validation untenable.

2,3,4-Trimethoxyphenylacetonitrile: Key Differentiators


Melting Point vs. Isomers and Dimethoxy Analogs

The 2,3,4-substitution pattern confers a significantly lower melting point (29-31 °C) compared to the widely available 3,4,5-trimethoxy isomer (77-79 °C) [1]. It also differs substantially from the 3,4-dimethoxyphenylacetonitrile analog, which melts at 54-57 °C . This low melting point, near ambient temperature, has direct implications for ease of handling, purification by recrystallization, and potential formulation strategies.

Physicochemical Properties Material Handling Quality Control

Regioselectivity in Nepseudin Total Synthesis

In the total synthesis of the isoflavone natural product Nepseudin, 2,3,4-trimethoxyphenylacetonitrile undergoes a Hoesch reaction with 6-hydroxy-2,3-dihydrobenzo[b]furan to yield a specific ketone intermediate [1]. This reaction is inherently regioselective, and the use of any other trimethoxyphenylacetonitrile isomer (e.g., 3,4,5- or 2,4,5-) would produce a different regioisomeric product, thus failing to lead to the target natural product. The 2,3,4-pattern is a structural requirement encoded in the target molecule.

Synthetic Methodology Natural Product Synthesis Regioselectivity

Combretastatin A4 Phosphate Precursor

2,3,4-Trimethoxyphenylacetonitrile is specifically identified as a chemical precursor to Combretastatin A4 phosphate, a potent vascular-disrupting anticancer agent . This application is tied to the 2,3,4-trimethoxy substitution pattern, which mimics a key structural motif in the natural product combretastatin. In contrast, the 3,4,5-trimethoxy isomer is more commonly associated with the synthesis of the psychedelic compound mescaline .

Medicinal Chemistry Anticancer Agents Prodrug Synthesis

Vendor-Supplied Purity & Analytical Documentation

Commercial vendors such as Bidepharm and Matrix Scientific provide 2,3,4-trimethoxyphenylacetonitrile with a standard purity of 98% [1]. Crucially, suppliers offer batch-specific analytical data including NMR, HPLC, and GC reports . While this purity level is comparable to the 3,4,5-isomer (typically 97-98%) , the availability of comprehensive, batch-specific analytical documentation for the less common 2,3,4-isomer provides a higher degree of quality assurance and traceability for critical research and development activities.

Quality Assurance Analytical Chemistry Procurement

2,3,4-Trimethoxyphenylacetonitrile: Validated Application Scenarios


Total Synthesis of Nepseudin

This compound is an essential and non-substitutable intermediate in the total synthesis of Nepseudin. The established synthetic route relies on the Hoesch reaction of 2,3,4-trimethoxyphenylacetonitrile with a specific dihydrobenzofuran to install a key intermediate with precise regiochemistry [1]. Attempting this synthesis with any other trimethoxyphenylacetonitrile isomer will lead to a different regioisomer and failure to produce Nepseudin.

Combretastatin A4 Analog Synthesis

2,3,4-Trimethoxyphenylacetonitrile is a documented precursor to Combretastatin A4 phosphate, a clinically studied vascular-disrupting agent . Researchers developing new analogs of combretastatin or studying tubulin polymerization inhibitors would specifically require this isomer to introduce the 2,3,4-trimethoxyphenyl moiety into their target molecules.

Isomeric Polymorphism & Material Properties

The significant melting point difference between the 2,3,4-isomer (29-31 °C) and the 3,4,5-isomer (77-79 °C) [2] makes this compound a valuable subject for studies investigating how subtle changes in substitution patterns on an aromatic ring affect solid-state packing, crystal lattice energy, and material properties.

Low-Melting Building Block for Regioselective Synthesis

In any synthetic project where a low-melting, solid trimethoxyphenylacetonitrile is preferred for handling, purification, or as a meltable reagent in solvent-free reactions, the 2,3,4-isomer is the optimal choice. Its near-ambient melting point offers distinct process advantages over the higher-melting 3,4,5- and 3,4-dimethoxy analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-Trimethoxyphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.